molecular formula C3H4Cl3F3Si B1217614 Trichloro(3,3,3-trifluoropropyl)silane CAS No. 592-09-6

Trichloro(3,3,3-trifluoropropyl)silane

Cat. No. B1217614
CAS RN: 592-09-6
M. Wt: 231.5 g/mol
InChI Key: WEUBQNJHVBMUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloro(3,3,3-trifluoropropyl)silane is an organosilicon compound that plays a crucial role in the synthesis of polyfluoroalkyl derivatives and has been investigated for its reactions and properties in organosilicon chemistry. Its synthesis involves photochemical reactions and can result in various derivatives, depending on the reaction conditions and agents used (Haszeldine, Pool, & Tipping, 1975).

Synthesis Analysis

The synthesis of trichloro(3,3,3-trifluoropropyl)silane typically involves the photochemical reaction of trichlorosilane with tetrafluoropropyne or similar fluorinated olefins. These reactions produce a high yield of the target compound along with other fluorinated derivatives. The process demonstrates the reactivity of trichlorosilane towards various fluorinated compounds under photochemical conditions (Haszeldine, Pool, & Tipping, 1974).

Molecular Structure Analysis

Research into the molecular structure of derivatives of trichloro(3,3,3-trifluoropropyl)silane reveals interesting structural diversity. For instance, the synthesis of triaryl(phenylethyl)silanes from trichloro(phenylethyl)silane demonstrates how fluorination affects the molecular structure, leading to different stacking interactions among the aryl groups. This indicates that the trifluoropropyl group can significantly influence the molecular architecture and interactions of its derivatives (Linnemannstöns et al., 2020).

Chemical Reactions and Properties

Trichloro(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including hydrolytic cocondensation with other chlorosilanes to form polyfluoroorganosiloxane resins. These resins exhibit high thermal stability, not decomposing below certain temperatures in air and argon, highlighting the thermal resilience imparted by the trifluoropropyl group (Ponomarenko, Khomutova, & Manucharova, 1966).

Physical Properties Analysis

The physical properties of trichloro(3,3,3-trifluoropropyl)silane and its derivatives, such as thermal stability and reactions to photochemical conditions, are crucial for their applications in material science and organosilicon chemistry. The compound's stability up to 350 °C under vacuum conditions, as demonstrated in its reactions and the formation of stable trifluorosilyl analogues, underscores its suitability for high-temperature applications (Haszeldine, Pool, & Tipping, 1975).

Scientific Research Applications

Polyfluoroorganosiloxane Resins

  • Research Focus: Hydrolytic cocondensation of trichloro(3,3,3-trifluoropropyl)silane with other silanes to produce polyfluoroorganosiloxane resins.
  • Findings: These resins exhibited high thermal stability, not decomposing below 350-435°C in air and 460°C in argon (Ponomarenko et al., 1966).

Nanoimprint Lithography

  • Research Focus: Utilizing trichloro(3,3,3-trifluoropropyl)silane for preparing self-assembled films on silicon molds in nanoimprint lithography.
  • Findings: These films, with their low surface energy and roughness, effectively prevent adhesion and defect formation during resist imprinting (Chen et al., 2004).

Silicon Chemistry and Synthesis

  • Research Focus: The chlorination of (3,3,3-trifluoropropyl)trichlorosilane and the synthesis of various derivatives.
  • Findings: Studies have detailed the synthesis of different chlorinated products and their structural characterization (Steward & Pierce, 1965).

Applications in Self-Assembled Monolayers

  • Research Focus: Synthesis of long-chain trichloro[ω-(trimethylsilyl)alkynyl]silanes for self-assembled monolayers on silicon surfaces.
  • Findings: These compounds are valuable for linking to hydroxylated silicon surfaces and for chemical modification in multilayer formation (Banaszak et al., 2009).

Superhydrophobic Membrane Applications

  • Research Focus: Utilization of trichloro(3,3,3-trifluoropropyl)silane in creating superhydrophobic surfaces for membrane distillation.
  • Findings: The modified membranes showed high hydrophobicity and effectiveness in membrane distillation applications, demonstrating potential in separation technology (Hamzah & Leo, 2017).

Ultra-Thin Hydrophobic Coatings

  • Research Focus: Investigating the efficacy of different hydrophobic silanes, including trichloro variants, for ultra-thin coatings.
  • Findings: These coatings were evaluated for their chemical and electrochemical properties, indicating their potential in various industrial applications (Baruwa et al., 2019).

Safety And Hazards

Trichloro(3,3,3-trifluoropropyl)silane is classified as a flammable liquid and skin corrosive . It is recommended to keep away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and only non-sparking tools should be used .

Future Directions

Trichloro(3,3,3-trifluoropropyl)silane is not only a useful fluorosilane coupling agent but also an important intermediate for the preparation of other fluorosilane coupling agents and fluorosilicone resins . It has significant application value and broad market prospects .

properties

IUPAC Name

trichloro(3,3,3-trifluoropropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl3F3Si/c4-10(5,6)2-1-3(7,8)9/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUBQNJHVBMUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl3F3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060458
Record name Silane, trichloro(3,3,3-trifluoropropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trichloro(3,3,3-trifluoropropyl)silane

CAS RN

592-09-6
Record name Trichloro(3,3,3-trifluoropropyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=592-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,3,3-Trifluoropropyl)trichlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trichloro(3,3,3-trifluoropropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, trichloro(3,3,3-trifluoropropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloro(3,3,3-trifluoropropyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3,3,3-TRIFLUOROPROPYL)TRICHLOROSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2MIV9WA9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In the same apparatus and procedure as Example 1 above, 0.15 g (0.75 mmol) of tri-n-butylphosphine, 1.33 g (10.0 mmol) of 1-chloro-3,3,3-trifluoropropane, and 6.77 g (50.0 mmol) of trichlorosilane were reacted at 150° C. for 15 hrs. The resulting mixture was distilled to give 2.1 g of (3,3,3-trifluoropropyl)trichlorosilane (bp; 114° C., yield; 90%).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
6.77 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

2 moles CF3CH2CH2SiCl3, 3.5 moles Me2SiHCl, and 2.6 moles tetra(n-butyl)ammonium chloride were introduced into a flask and heated under reflux for 3 days with stirring. A mixture of chlorosilanes was then recovered by distillation in vacuo. According to analysis by gas chromatography, the main components of the reaction product were CF3CH2CH2SiCl3, CF3CH2CH2SiHCl2, Me2SiHCl, and Me2SiCl2. The CF3CH2CH2SiCl3 and CF3CH2CH2SiHCl2 fraction was isolated by distillation in vacuo. The CF3CH2CH2SiCl3 and CF3CH2CH2SiHCl2 mixture was placed in a flask, 5 g isopropanolic chloroplatinic acid solution (concentration=10%) was added, and, while stirring and heating to 50° C., CF3CH=CH2 gas was then continuously injected through a glass tube inserted into the liquid. Its addition was halted when the peak for CF3CH2CH2SiHCl2 had disappeared in gas chromoatographic analysis. (CF3CH2CH2)2SiCl2 (bp=128° C./20 mmHg) was then isolated by distillation in vacuo.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
3.5 mol
Type
reactant
Reaction Step One
Quantity
2.6 mol
Type
catalyst
Reaction Step One
[Compound]
Name
chlorosilanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trichloro(3,3,3-trifluoropropyl)silane
Reactant of Route 2
Reactant of Route 2
Trichloro(3,3,3-trifluoropropyl)silane
Reactant of Route 3
Reactant of Route 3
Trichloro(3,3,3-trifluoropropyl)silane
Reactant of Route 4
Reactant of Route 4
Trichloro(3,3,3-trifluoropropyl)silane
Reactant of Route 5
Trichloro(3,3,3-trifluoropropyl)silane
Reactant of Route 6
Trichloro(3,3,3-trifluoropropyl)silane

Citations

For This Compound
228
Citations
AM Geyer, RN Haszeldine, K Leedham… - Journal of the Chemical …, 1957 - pubs.rsc.org
Two methods of synthesis of polyfluoroalkylsilicon compounds are employed:(a) free-radical reaction of a compound containing an Si-H bond, eg, SiHCI,, SiH, Cl,, SiHMeCl,, SiHMe (OEt…
Number of citations: 3 pubs.rsc.org
VA Ponomarenko, NM Khomutova… - Bulletin of the Academy …, 1966 - Springer
Conclusions 1. The hydrolytic cocondensation of trichloro (3,3,3-trifluoropropyl) silane with dichlorodimethyl-, dichloromethylphenyl-, and dichloromethyl (3,3,3-trifluoropropyl)-silanes …
Number of citations: 3 link.springer.com
S Zhao, M Qin, Y Xiang, H Wang, J Xie… - ACS Applied Energy …, 2020 - ACS Publications
Passivation by small organic compounds can reduce the trap density and enhance the humidity and illumination stability of perovskite solar cells (PSCs). However, the small molecule …
Number of citations: 12 pubs.acs.org
JB Plumb - 1960 - search.proquest.com
In this thesis are presented results which are concerned primarily with, an investigation of the thermal and hydrolytic stabilities of a series of polyfluoroalkyl polysiloxanes: 1, 1, 2, 2-…
Number of citations: 0 search.proquest.com
Z Li, J Guo, Z Li, W Han, G Ren, C Liu… - Journal of Materials …, 2020 - pubs.rsc.org
Carbon dots (CDs) have significant potential in the chemical decoration, crystal modification, and surface passivation of perovskite photovoltaics. However, incompatibility between the …
Number of citations: 26 pubs.rsc.org
G Zou, Z Li, Z Chen, L Chu, HL Yip… - Advanced Functional …, 2021 - Wiley Online Library
Recent studies of sky‐blue perovskite light‐emitting diodes (PeLEDs) have extensively promoted optimal device design to achieve an external quantum efficiency (EQE) above 12%. …
Number of citations: 29 onlinelibrary.wiley.com
JK Chen, FH Ko, KF Hsieh, CT Chou… - Journal of Vacuum …, 2004 - pubs.aip.org
We have applied trichloro (3, 3, 3-trifluoropropyl) silane (FPTS) and trichloro (⁠ 1 H, 1 H, 2 H, 2 H-perfluorooctyl) silane (FOTS) for the preparation of self-assembled film on a silicon …
Number of citations: 66 pubs.aip.org
M Weiss, Ł Majchrzycki, E Borkowska, M Cichomski… - Tribology …, 2021 - Elsevier
Numerous experimental and theoretical studies show different relationships between the kinetic dry friction force and the sliding velocity depending on the interacting materials, load, …
Number of citations: 13 www.sciencedirect.com
DO Carmany, PM Mach, GM Rizzo… - Journal of The …, 2018 - ACS Publications
Currently, all assays measuring acetylcholinesterase (AChE) activity following a suspected nerve agent exposure leverage methodologies that fail to identify the agent. This limits the …
Number of citations: 13 pubs.acs.org
KK Jarrah - 2016 - scholarworks.uaeu.ac.ae
Oil and organic chemical pollution of aquatic and terrestrial environment is a major concern to the Gulf Countries. The goal of this thesis is to use natural fibers for the remediation of oil-…
Number of citations: 3 scholarworks.uaeu.ac.ae

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.